molecular formula C22H26N2O8S B2806851 6-ethyl 3-methyl 2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-12-5

6-ethyl 3-methyl 2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2806851
CAS RN: 864926-12-5
M. Wt: 478.52
InChI Key: RRVQQRKVOBYJND-UHFFFAOYSA-N
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Description

6-ethyl 3-methyl 2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C22H26N2O8S and its molecular weight is 478.52. The purity is usually 95%.
BenchChem offers high-quality 6-ethyl 3-methyl 2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-ethyl 3-methyl 2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound has been synthesized from starting materials like tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. This synthesis leads to Schiff base compounds, characterized using spectroscopic methods like FTIR, 1H, and 13C NMR (Çolak, Karayel, Buldurun, & Turan, 2021).

  • X-ray and DFT Analyses : X-ray crystallographic analysis has been used to determine the crystal and molecular structure of related compounds. DFT analyses show intramolecular hydrogen bonding in some derivatives, highlighting their molecular stability and potential reactivity (Çolak et al., 2021).

Derivative Synthesis

  • Derivative Compounds : Research includes the synthesis of various ethyl 3-substituted pyrido and thieno derivatives from key starting compounds. These are established by spectral data, indicating their potential for varied applications in chemical research (Ahmed, 2003).

  • Fused Polyheterocyclic Systems : Studies have explored the preparation of compounds like 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno derivatives. These compounds have been used as synthons for other pyridothienopyrimidines and related systems, demonstrating versatility in heterocyclic chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).

Chemical Properties and Reactions

  • Chemical Reactivity : The compound’s derivatives have been studied for their reactivity with other chemical agents. This includes understanding the formation of various fused systems and their potential applications in material science or pharmaceutical research (Zhu, Lan, & Kwon, 2003).

  • Novel Compounds and Systems : Research has also focused on the synthesis of novel pyridothienopyrimidines and related systems. These syntheses contribute to the broader field of heterocyclic chemistry, providing insights into new compounds and their potential applications (Ahmed, 2003).

properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O8S/c1-6-32-22(27)24-8-7-13-16(11-24)33-20(17(13)21(26)31-5)23-19(25)12-9-14(28-2)18(30-4)15(10-12)29-3/h9-10H,6-8,11H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVQQRKVOBYJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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